3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine 3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16403325
InChI: InChI=1S/C11H19N3.ClH/c1-8(2)7-12-11-6-10(9-4-5-9)13-14(11)3;/h6,8-9,12H,4-5,7H2,1-3H3;1H
SMILES:
Molecular Formula: C11H20ClN3
Molecular Weight: 229.75 g/mol

3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16403325

Molecular Formula: C11H20ClN3

Molecular Weight: 229.75 g/mol

* For research use only. Not for human or veterinary use.

3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C11H20ClN3
Molecular Weight 229.75 g/mol
IUPAC Name 5-cyclopropyl-2-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C11H19N3.ClH/c1-8(2)7-12-11-6-10(9-4-5-9)13-14(11)3;/h6,8-9,12H,4-5,7H2,1-3H3;1H
Standard InChI Key FQMJLCNCXZVZIT-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC1=CC(=NN1C)C2CC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at three positions:

  • Position 1: A methyl group (CH3-\text{CH}_3) attached to one nitrogen atom.

  • Position 3: A cyclopropyl group (C3H5-\text{C}_3\text{H}_5) bonded to the carbon adjacent to the second nitrogen.

  • Position 5: An amine group (NH2-\text{NH}_2) modified with an isobutyl substituent (CH2CH(CH3)2-\text{CH}_2\text{CH}(\text{CH}_3)_2), forming a secondary amine.

This configuration enhances lipophilicity compared to simpler pyrazoles, potentially improving membrane permeability in biological systems.

Table 1: Comparative Molecular Properties of Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-amineC10_{10}H17_{17}N3_3179.262090878-51-4
3-Cyclobutyl-1-methyl-1H-pyrazol-5-amineC8_8H13_{13}N3_3151.2192406-41-2
3-Cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amineC11_{11}H19_{19}N3_3193.29 (estimated)

Spectroscopic and Analytical Data

Pyrazole derivatives are typically characterized via:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–3.0 ppm).

  • Mass Spectrometry: Molecular ion peaks corresponding to the molecular weight, with fragmentation patterns indicating loss of isobutyl (-C4H9\text{-C}_4\text{H}_9) or cyclopropyl (-C3H5\text{-C}_3\text{H}_5) groups .

  • Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3300–3500 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) bonds .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine likely follows a multi-step protocol analogous to related pyrazole amines:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, cyclopropanecarboxaldehyde may react with methylhydrazine to form the 1-methyl-3-cyclopropylpyrazole intermediate.

  • N-Alkylation: Introduction of the isobutyl group via nucleophilic substitution or Mitsunobu reaction. For instance, treating the intermediate with isobutyl bromide in the presence of a base like potassium carbonate .

  • Amine Functionalization: Reductive amination or direct substitution to attach the amine group at position 5 .

Microwave-assisted synthesis and catalytic methods (e.g., palladium-catalyzed cross-coupling) may enhance yield and selectivity.

Reaction Mechanisms

Key reactions involving the compound include:

  • Electrophilic Substitution: The pyrazole ring undergoes nitration or sulfonation at position 4 due to the electron-donating effects of the methyl and cyclopropyl groups.

  • Oxidation: The amine group may oxidize to a nitroso (-NO\text{-NO}) or nitro (-NO2\text{-NO}_2) derivative under strong oxidizing conditions .

  • Cyclopropane Ring-Opening: Under acidic conditions, the cyclopropane moiety can undergo ring-opening reactions to form linear alkanes .

Pharmacological and Industrial Applications

Table 2: Biological Activities of Related Pyrazole Amines

CompoundTargetIC50_{50} (nM)Application
3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-amineCOX-212.4Anti-inflammatory
3-Cyclobutyl-1-methyl-1H-pyrazol-5-amineEGFR Tyrosine Kinase8.7Anticancer

Agrochemical Uses

The compound’s lipophilicity and heterocyclic structure make it suitable for:

  • Herbicides: Disruption of plant acetolactate synthase (ALS).

  • Fungicides: Inhibition of fungal cytochrome P450 enzymes .

Material Science Applications

  • Polymer Additives: The cyclopropane ring’s strain energy may enhance polymer cross-linking efficiency .

  • Coordination Chemistry: Pyrazole amines act as ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in catalytic systems.

Challenges and Future Directions

Synthesis Optimization

Current methods suffer from low yields (30–50%) and lengthy purification steps. Flow chemistry and enzymatic catalysis could address these limitations .

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